molecular formula C7H9IN2 B14125327 1-Cyclopropyl-4-iodo-5-methyl-1H-pyrazole

1-Cyclopropyl-4-iodo-5-methyl-1H-pyrazole

Cat. No.: B14125327
M. Wt: 248.06 g/mol
InChI Key: TWCWXPYSNXGMCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-4-iodo-5-methyl-1H-pyrazole is a chemical compound with the molecular formula C7H9IN2 and a molecular weight of 248.06 g/mol . This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

The synthesis of 1-Cyclopropyl-4-iodo-5-methyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can be used to form pyrazoles . Another method involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Industrial production methods typically involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

1-Cyclopropyl-4-iodo-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, copper powder, and aryl halides. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-iodo-5-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

1-Cyclopropyl-4-iodo-5-methyl-1H-pyrazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H9IN2

Molecular Weight

248.06 g/mol

IUPAC Name

1-cyclopropyl-4-iodo-5-methylpyrazole

InChI

InChI=1S/C7H9IN2/c1-5-7(8)4-9-10(5)6-2-3-6/h4,6H,2-3H2,1H3

InChI Key

TWCWXPYSNXGMCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2CC2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.